molecular formula C5H11BrO B1275696 2-(2-Bromoethoxy)propane CAS No. 54149-16-5

2-(2-Bromoethoxy)propane

Cat. No. B1275696
CAS RN: 54149-16-5
M. Wt: 167.04 g/mol
InChI Key: KYKUZTBLYLKPIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates is discussed, highlighting the regioselective nature of the reaction and the potential for further reactions such as Diels-Alder and cross-coupling . Another paper describes the palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes, emphasizing the use of phosphorus chelating ligands and the high yields obtained . These studies demonstrate the versatility of brominated intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure and conformational composition of brominated compounds are detailed in a couple of papers. The gas-phase molecular structure of 2-bromo-3-chloro-1-propene is determined by electron diffraction, revealing a mixture of anti and gauche conformers and providing detailed geometrical parameters . Similarly, the study of bromomethyldimethylchlorosilane and 2-bromo-1-chloro-2-methylpropane by electron diffraction shows the existence of gauche and anti forms, with specific mole fraction values and geometrical parameters . These findings are crucial for understanding the conformational preferences of brominated compounds.

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several papers. For example, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles is described, leading to functionalized vinylsilanes and providing a route to 2-substituted-4-trimethylsilylfurans . Another paper discusses the synthesis and reactivity of 2-bromo-1,3-di(2-F-ethyl ethyl thio)propane, with a focus on the mechanisms involving a thiiranium intermediate . These studies highlight the diverse reactivity of brominated compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are addressed in several papers. The crystal structure, characterization, and Hirshfeld surface analysis of two propane 3-bromo-1-(triphenyl phosphonium) cations are presented, along with density functional theory calculations and thermal analysis . Another paper reviews the properties of 2-bromo-2-nitro-1,3-propanediol, discussing its antibacterial mechanism and applications in various industries . These analyses provide a comprehensive understanding of the properties of brominated compounds.

Scientific Research Applications

  • Propane Selective Oxidation : A study by Bravo-Suárez et al. (2008) explores the selective oxidation of propane to produce compounds like acetone and 2-propanol using a specific catalyst, highlighting a potential application in chemical synthesis and industrial processes (Bravo-Suárez et al., 2008).

  • Groundwater Remediation : Research by Hatzinger et al. (2015) discusses enhancing the aerobic degradation of 1,2-dibromoethane in groundwater, which implies a possible environmental application in remediating contaminated water sources (Hatzinger et al., 2015).

  • Developmental Toxicology : A study by Kim et al. (2004) examines the effects of 2-bromopropane on embryo-fetal development in rats, offering insights into the toxicological impacts of this compound and its potential implications for environmental and health safety (Kim et al., 2004).

  • Material Science and Polymorphism : Research by Négrier et al. (2010) investigates the polymorphism of 2-bromo-2-methyl-propane, providing insights into its structural properties and applications in material science (Négrier et al., 2010).

  • Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) discusses the role of an enzyme from Fusarium incarnatum in the biodegradation of Bisphenol A, suggesting potential applications in environmental clean-up processes (Chhaya & Gupte, 2013).

  • Synthesis of Chemical Compounds : Cho et al. (2004) describe a method for synthesizing 1-aryl-1H-indazoles from 2-bromobenzaldehydes, demonstrating an application in organic chemistry and pharmaceuticals (Cho et al., 2004).

  • Catalysis in Chemical Reactions : Hu et al. (2015) report on the use of single-site Co²⁺ ions on silica for catalyzing propane dehydrogenation, illustrating an application in catalysis and industrial chemistry (Hu et al., 2015).

Safety And Hazards

“2-(2-Bromoethoxy)propane” is classified as a dangerous substance. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause serious eye damage . Therefore, it’s important to use personal protective equipment as required and avoid all sources of ignition .

properties

IUPAC Name

2-(2-bromoethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKUZTBLYLKPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397030
Record name 2-(2-bromoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethoxy)propane

CAS RN

54149-16-5
Record name 2-(2-bromoethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Wang, GP Sun, MD Wang, BJ Zhou… - ACS Applied Materials & …, 2015 - ACS Publications
The major challenges of current drug delivery systems for combination chemotherapy focus on how to efficiently transport drugs to target sites and release multiple drugs in a …
Number of citations: 40 pubs.acs.org
B Singh, A Sharma, N Gunaganti… - Journal of Medicinal …, 2023 - ACS Publications
The carbazole CBL0137 (1) is a lead for drug development against human African trypanosomiasis (HAT), a disease caused by Trypanosoma brucei. To advance 1 as a candidate drug…
Number of citations: 1 pubs.acs.org
A Singh, MM Amiji - 2018 - books.google.com
Page 1 Stimuli-responsive Drug Delivery Systems Page 2 Biomaterials Science Series Editor-in-chief: Roger Narayan, University of North Carolina and NC State University, USA Series …
Number of citations: 14 books.google.com
M Rawal - 2018
Number of citations: 2

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